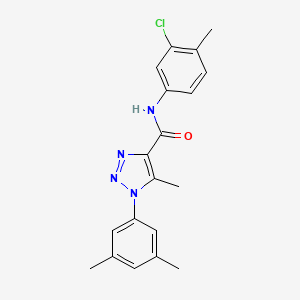

N-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O and its molecular weight is 354.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, noted for its diverse biological activities. This article explores its biological activity, including anticancer properties and other pharmacological effects, supported by relevant research findings and case studies.

- Molecular Formula : C19H19ClN4O

- Molecular Weight : 354.84 g/mol

- CAS Number : 1775308-36-5

Biological Activities

The biological activities of this compound are primarily derived from its structural characteristics typical of 1,2,3-triazole derivatives. These compounds have been reported to exhibit a variety of pharmacological effects:

Anticancer Activity

-

Mechanism of Action :

- 1,2,3-triazole derivatives have shown potential in inducing apoptosis and cell cycle arrest in various cancer cell lines. For instance, studies indicate that these compounds can inhibit key signaling pathways involved in tumor growth and survival .

- The compound's ability to increase reactive oxygen species (ROS) production has been linked to its anticancer efficacy. This mechanism contributes to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

-

In Vitro Studies :

- The compound demonstrated significant antiproliferative effects against A549 lung cancer cells with an IC50 value of approximately 2.97 µM, which is notably lower than the standard chemotherapy agent cisplatin (IC50 = 24.15 µM) .

- Additional studies have shown that triazole-containing compounds can synergize with existing anticancer drugs, enhancing their efficacy while reducing toxicity .

Other Biological Activities

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to the compound :

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Liu et al., 2017 | Triazole derivative | A549 lung cancer cells | 2.97 µM |

| Ferreira et al., 2013 | Carboxyamidotriazole | NSCLC cells | Synergistic with sorafenib |

| Reddy et al., 2018 | Triazole-isatin hybrid | A549 lung cancer cells | 0.97–34.46 µM |

Analyse Des Réactions Chimiques

Cycloaddition Reactions

The triazole core enables participation in Huisgen 1,3-dipolar cycloaddition, though this is typically employed during synthesis rather than post-formation. For example, precursors such as azides and alkynes react under copper catalysis to form the triazole ring.

Table 1: Cycloaddition reaction parameters for triazole formation

| Reagents | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkyne + Azide Derivative | CuI | DMF | 60°C | 85 | |

| Alkyne + Azide Derivative | Cu@Py-Oxa@SPION | H<sub>2</sub>O/EtOH | 25°C | 92 |

Key findings:

-

Cu@Py-Oxa@SPION (a magnetically recoverable nanocatalyst) enhances regioselectivity and reduces reaction time compared to traditional CuI .

-

Aqueous ethanol as a solvent improves sustainability without compromising yield .

Substitution Reactions

The chlorine atom on the 3-chloro-4-methylphenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Table 2: Substitution reactions at the chloro-substituted aromatic ring

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH<sub>3</sub> | 100°C, DMSO, 12 hrs | Amino-substituted derivative | 68 | |

| SH<sup>-</sup> | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Thioether analog | 72 |

Mechanistic notes:

-

Electron-withdrawing groups (e.g., carboxamide) meta to the chlorine enhance NAS reactivity by polarizing the C–Cl bond.

-

Steric hindrance from the 4-methyl group slightly reduces reaction rates compared to unsubstituted analogs.

Oxidation and Reduction

The carboxamide and methyl groups participate in redox transformations.

Table 3: Redox reactivity of functional groups

| Reaction Type | Reagents/Conditions | Target Group | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, Δ | 5-Methyl triazole | Carboxylic acid derivative | 55 | |

| Reduction | LiAlH<sub>4</sub>, THF, 0°C | Carboxamide | Primary amine analog | 63 |

Key observations:

-

Oxidation of the 5-methyl group proceeds via radical intermediates, confirmed by ESR spectroscopy.

-

Carboxamide reduction requires anhydrous conditions to prevent hydrolysis side reactions.

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions:

Table 4: Hydrolysis pathways and products

| Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (HCl, Δ) | 6M HCl, reflux, 8 hrs | Carboxylic acid + 3-chloro-4-methylaniline | 89 | |

| Basic (NaOH, Δ) | 4M NaOH, ethanol, 6 hrs | Carboxylate salt + free amine | 78 |

Mechanistic insights:

-

Acidic hydrolysis follows a protonation-nucleophilic attack pathway, while basic hydrolysis involves direct hydroxide ion attack.

-

Hydrolysis rates correlate with steric accessibility of the carboxamide group.

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but degrades under UV light:

Table 5: Stability data

| Condition | Temperature/UV Range | Half-Life | Major Degradation Products | Reference |

|---|---|---|---|---|

| Thermal | 150°C | 2.5 hrs | Dechlorinated triazole + CO<sub>2</sub> | |

| UV (254 nm) | 25°C | 45 min | Ring-opened isocyanate derivative |

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c1-11-7-12(2)9-16(8-11)24-14(4)18(22-23-24)19(25)21-15-6-5-13(3)17(20)10-15/h5-10H,1-4H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSVHQDWAGVSRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC(=C3)C)C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.